molecular formula C14H14OS B1357109 Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- CAS No. 10381-68-7

Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-

Cat. No.: B1357109
CAS No.: 10381-68-7
M. Wt: 230.33 g/mol
InChI Key: GXHQONPZMSKJGF-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-: is an organic compound that belongs to the class of aromatic sulfoxides It is characterized by the presence of a benzene ring substituted with a methyl group and a sulfinyl group attached to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of Benzene, 1-methyl-2-[(4-methylphenyl)thio]- using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high throughput. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

    Reduction: It can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its unique structure allows for selective reactions, making it valuable in synthetic chemistry.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed oxidation reactions. Its sulfinyl group is a functional moiety that can interact with various biological molecules, providing insights into biochemical pathways.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo selective reactions makes it a candidate for drug design and synthesis.

Industry: In the industrial sector, Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- exerts its effects involves the interaction of its sulfinyl group with other molecules The sulfinyl group can act as an electrophile or nucleophile, depending on the reaction conditions In oxidation reactions, the sulfinyl group can be further oxidized to a sulfone, while in reduction reactions, it can be reduced to a sulfide

Comparison with Similar Compounds

    Benzene, 1-methyl-2-[(4-methylphenyl)methyl]-: This compound has a similar structure but with a methyl group instead of a sulfinyl group.

    Benzene, 1-methyl-4-(phenylmethyl)-: Another similar compound with a different substitution pattern on the benzene ring.

    Benzene, 1-methyl-2-(phenylmethyl)-: Similar structure with a phenylmethyl group instead of a sulfinyl group.

Uniqueness: Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and properties. This functional group allows for selective oxidation and reduction reactions, making it a versatile intermediate in organic synthesis. The compound’s ability to undergo various substitution reactions on the benzene ring further enhances its utility in chemical research and industrial applications.

Properties

IUPAC Name

1-methyl-2-(4-methylphenyl)sulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-11-7-9-13(10-8-11)16(15)14-6-4-3-5-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHQONPZMSKJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482174
Record name Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10381-68-7
Record name Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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